(1S*,5R*)-6-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
The compound belongs to a class of chemicals that have been explored for their potential in treating cognitive disorders, such as those associated with schizophrenia and Alzheimer's disease. Its structure indicates it may interact with nicotinic acetylcholine receptors (nAChRs), which are critical for cognitive processes.
Synthesis Analysis
The synthesis of similar diazabicyclo nonane derivatives often involves multistep chemical reactions, including aminomethylation and the Mannich reaction, as strategies to introduce functional groups and build complex bicyclic structures. For instance, aminomethylation of certain thiolates leads to diazabicyclo nonane derivatives, indicating a method that could potentially be adapted for the synthesis of the specified compound (Dotsenko, Krivokolysko, & Litvinov, 2007).
Molecular Structure Analysis
The structural analysis of related compounds, such as those containing diazabicyclo nonane scaffolds, reveals a variety of interactions and configurations that influence their activity at nAChRs. The structural diversity and the role of different substituents on these scaffolds are crucial for their pharmacological properties (Scanio et al., 2011).
Chemical Reactions and Properties
Compounds with diazabicyclo nonane structures undergo various chemical reactions, including those that lead to the formation of heteropolyhedral structures, indicating a potential for complex chemical behavior and reactivity. Such reactions are vital for the functionalization and further modification of the core structure (Minasyan, Agadzhanyan, & Admyan, 1994).
Physical Properties Analysis
The physical properties, such as vaporization enthalpies, provide insights into the stability and volatility of related heterocyclic compounds. These properties are important for understanding the compound's behavior under different conditions (Lipkind, Rath, Chickos, Pozdeev, & Verevkin, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with Lewis acids and bases, illustrate the potential for diverse reactions and the synthesis of novel bicyclic and polycyclic structures. These properties are essential for tailoring the compound for specific pharmacological activities (Kimura, Nakajima, Inaba, & Yamamoto, 1976).
properties
IUPAC Name |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6OS/c1-2-17-21-19(23-22-17)27-13-18(26)25-11-15-5-6-16(25)12-24(10-15)9-14-4-3-7-20-8-14/h3-4,7-8,15-16H,2,5-6,9-13H2,1H3,(H,21,22,23)/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPYDTXWAHRAFZ-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)SCC(=O)N2CC3CCC2CN(C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NC(=NN1)SCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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